molecular formula C14H18N4O2 B1328946 3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide CAS No. 1119450-73-5

3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide

Cat. No.: B1328946
CAS No.: 1119450-73-5
M. Wt: 274.32 g/mol
InChI Key: BEGGUENPBBWWAK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide involves several stepsThe reaction conditions typically involve the use of reagents such as hydrazine derivatives, carboxylic acids, and amines under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, although it is not currently used for diagnostic or therapeutic purposes.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide can be compared to other similar compounds, such as:

  • 3-{5-[(Methylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide
  • 3-{5-[(Ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide
  • 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide

These compounds share the 1,2,4-oxadiazole ring and benzamide moiety but differ in the nature of the amino group. The uniqueness of this compound lies in its specific isobutylamino group, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

3-[5-[(2-methylpropylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9(2)7-16-8-12-17-14(18-20-12)11-5-3-4-10(6-11)13(15)19/h3-6,9,16H,7-8H2,1-2H3,(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGGUENPBBWWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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